molecular formula C10H11BrO3 B8337135 6-bromo-8-ethoxy-4H-benzo[1,3]dioxine

6-bromo-8-ethoxy-4H-benzo[1,3]dioxine

Cat. No.: B8337135
M. Wt: 259.10 g/mol
InChI Key: RFPAQXZIFKCIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-ethoxy-4H-benzo[1,3]dioxine is a heterocyclic compound featuring a benzo[1,3]dioxine core substituted with bromine at position 6 and an ethoxy group at position 6. The bromine atom likely enhances electrophilic substitution reactivity, while the ethoxy group could improve solubility in organic solvents .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-8-ethoxy-4H-1,3-benzodioxine

InChI

InChI=1S/C10H11BrO3/c1-2-13-9-4-8(11)3-7-5-12-6-14-10(7)9/h3-4H,2,5-6H2,1H3

InChI Key

RFPAQXZIFKCIRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1OCOC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Effects on Benzo[1,3]dioxine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Core Structure Reference
6-Bromo-8-ethoxy-4H-benzo[1,3]dioxine Br (6), OEt (8) Bromo, Ethoxy Benzo[1,3]dioxine N/A
[18F]FDM Compound (9) F (7), OMe (6), OCH2OEt (8) Fluoro, Methoxy, Ethoxymethoxy Hexahydropyrano[3,2-d][1,3]dioxine
2,3,7,8-Tetrachlorodibenzo-p-dioxin Cl (2,3,7,8) Chloro Dibenzodioxin
MIDD0003 Br (8), F (2-phenyl) Bromo, Fluoro-phenyl Benzoimidazo[1,4]diazepine

Key Observations :

  • Chlorine in TCDBD () is smaller and more electronegative, contributing to extreme toxicity, whereas bromine’s larger size might reduce volatility but increase steric hindrance .
  • Oxygen Substituents : The ethoxy group at position 8 in the target compound enhances lipophilicity compared to methoxy (compound 9) or unsubstituted analogs. This could improve membrane permeability in drug design contexts .
Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Substituent Trends

Property This compound TCDBD () [18F]FDM (Compound 9)
Vapor Pressure Moderate (higher than TCDBD) 0.000002 mm Hg at 25°C Likely low due to fluorination
Water Solubility Low (ethoxy enhances organic solubility) Slightly soluble Moderate (polar fluorinated groups)
Reactivity Electrophilic substitution at Br site Inert due to full chlorination Nucleophilic fluorination

Discussion :

  • Vapor Pressure: Bromine’s lower electronegativity compared to chlorine may result in higher vapor pressure than TCDBD but lower than non-halogenated analogs .
  • Solubility : The ethoxy group’s polarity may enhance solubility in alcohols or ethers relative to TCDBD’s poor water solubility .
  • Synthetic Accessibility : The target compound’s bromo group could facilitate cross-coupling reactions (e.g., Suzuki), whereas compound 9’s fluorination requires specialized reagents like sodium hydride under inert conditions .

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